N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiadiazole ring, a cyclopropyl group, and a pyrimidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzothiadiazole
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic electronic devices, due to its electronic properties.
Mechanism of Action
The mechanism by which N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide
2,1,3-Benzothiadiazole
Acetamide,N-2,1,3-benzothiadiazol-4-yl
Uniqueness: N-(2,1,3-Benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and reactivity that are not found in its similar counterparts.
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Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(12-6-11(8-4-5-8)15-7-16-12)17-9-2-1-3-10-13(9)19-21-18-10/h1-3,6-8H,4-5H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGQMLOONUZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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